molecular formula C15H11NO4 B165362 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one CAS No. 129974-46-5

5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one

Cat. No. B165362
M. Wt: 269.25 g/mol
InChI Key: WAXZCTQJWREHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one, also known as genistein, is a natural isoflavone compound found in soybeans, red clover, and other legumes. Genistein has been widely studied for its potential health benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is not fully understood, but it is believed to act through several pathways. Genistein has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell growth and division. This inhibition can lead to the inhibition of cancer cell growth. Genistein has also been found to have estrogenic effects, which may help reduce the risk of breast cancer.

Biochemical And Physiological Effects

Genistein has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular health. Genistein has also been found to have neuroprotective effects, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

Genistein has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a wide range of potential applications. However, there are also limitations to using 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one in lab experiments. It may have variable effects depending on the cell type, and its estrogenic effects may complicate the interpretation of results.

Future Directions

There are several future directions for research on 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one. Further studies are needed to fully understand its mechanism of action and potential health benefits. Additionally, more research is needed to determine the optimal dose and duration of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one supplementation for different health conditions. Finally, 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one may have potential applications in the development of new drugs for cancer and other diseases.
Conclusion:
In conclusion, 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is a natural isoflavone compound with potential health benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties. It can be synthesized through various methods, and its mechanism of action is not fully understood. Genistein has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its potential health benefits and applications.

Synthesis Methods

Genistein can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one involves the use of various reagents and catalysts to produce the compound. However, the most common method for obtaining 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is through the extraction from natural sources, such as soybeans and red clover.

Scientific Research Applications

Genistein has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and lung cancer. Genistein has also been found to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as cardiovascular disease and diabetes.

properties

CAS RN

129974-46-5

Product Name

5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-amino-2-(3,5-dihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO4/c16-11-2-1-3-13-15(11)12(19)7-14(20-13)8-4-9(17)6-10(18)5-8/h1-7,17-18H,16H2

InChI Key

WAXZCTQJWREHEN-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=CC(=C3)O)O)N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=CC(=C3)O)O)N

synonyms

4H-1-Benzopyran-4-one,5-amino-2-(3,5-dihydroxyphenyl)-(9CI)

Origin of Product

United States

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